molecular formula C8H12O B8560934 1-Ethoxycyclohexa-1,4-diene CAS No. 55983-17-0

1-Ethoxycyclohexa-1,4-diene

Cat. No. B8560934
M. Wt: 124.18 g/mol
InChI Key: XDTREEQQVCXUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03962354

Procedure details

A solution of 59.5 g. of phenetole (ethyl phenyl ether) in 200 ml. of dry ether and 800 ml. of liquid ammonia which was distilled from sodium was placed in a 2 1. three necked flask fitted with a mechanical agitator, dry ice condenser and dropping funnel and cooled with a dry ice - ethyl alcohol bath. To this mixture was added 14.1 g. of lithium wire in small pieces. After the addition was complete, absolute ethyl alcohol (about 400 ml.) was added until the blue color disappeared. The resulting mixture was left in a good exhaust hood for the ammonia to evaporate. Water (200 ml.) was cautiously added to the resulting mixture and the precipitate filtered off. The organic layer was separated and the water layer extracted three times with 50 ml. of ether. The combined organic solutions were washed neutral with water and dried over anhydrous potassium carbonate. The solvent was removed by atmospheric distillation through a 37 cm. column packed with glass helices. There was produced 45 g. (75% of theory). This material analyzed as 86% 1-ethoxy-1,3-cyclohexadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-ethoxy-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH2:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC1CCC=CC=1)C>CCOCC>[CH2:8]([O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Step Two
Name
1-ethoxy-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=CCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
of liquid ammonia which was distilled from sodium
CUSTOM
Type
CUSTOM
Details
three necked flask fitted with a mechanical agitator, dry ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled with a dry ice - ethyl alcohol bath
ADDITION
Type
ADDITION
Details
To this mixture was added 14.1 g
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
absolute ethyl alcohol (about 400 ml.) was added until the blue color
WAIT
Type
WAIT
Details
The resulting mixture was left in a good exhaust hood for the ammonia
CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
Water (200 ml.) was cautiously added to the resulting mixture
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted three times with 50 ml
WASH
Type
WASH
Details
The combined organic solutions were washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by atmospheric distillation through a 37 cm
CUSTOM
Type
CUSTOM
Details
There was produced 45 g

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CCC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.